(2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide
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Overview
Description
(2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The final step involves the addition of cyanoacetic acid to introduce the cyano and ethanamide groups under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted ethanamides, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The thiazolidine ring structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Organochlorides: Organic compounds containing chlorine atoms, such as trichloroethylene and chloroform.
Uniqueness
What sets (2Z)-2-cyano-2-[5-(4-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide apart is its unique thiazolidine ring structure combined with cyano and ethanamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-3-7-15(8-4-13)11-18-20(26)24(16-9-5-14(2)6-10-16)21(27-18)17(12-22)19(23)25/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLXXLEUMIEQY-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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